

Thermochemical Data for the Formation of Magnesium Iodide: A Technical Guide

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Compound of Interest

Compound Name: Magnesium iodide

Cat. No.: B077548

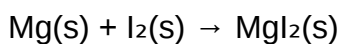
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data associated with the formation of anhydrous **magnesium iodide** (MgI_2). The information is compiled from established chemical databases and literature, offering a valuable resource for researchers in various fields, including materials science and drug development, where understanding the energetic properties of chemical compounds is crucial. This document details the standard enthalpy, entropy, and Gibbs free energy of formation for MgI_2 and outlines a detailed experimental protocol for the calorimetric determination of its enthalpy of formation.

Core Thermochemical Data

The formation of anhydrous **magnesium iodide** from its constituent elements in their standard states is an exothermic process, indicating a release of energy and the formation of a stable compound. The reaction is as follows:



The key thermochemical parameters for this reaction at standard conditions (298.15 K and 1 bar) are summarized in the table below.

Thermochemical Property	Symbol	Value	Units
Standard Enthalpy of Formation	ΔH°_f	-364	kJ/mol
Standard Molar Entropy	S^\ominus	134	J/(mol·K)
Standard Entropy of Formation	ΔS°_f	-14.82	J/(mol·K)
Standard Gibbs Free Energy of Formation	ΔG°_f	-359.58	kJ/mol
Heat Capacity (at 298 K)	C_p	74	J/(mol·K)

Note: The Standard Entropy of Formation (ΔS°_f) and Standard Gibbs Free Energy of Formation (ΔG°_f) have been calculated based on the standard molar entropies of the reactants and products.

Experimental Determination of Enthalpy of Formation

The direct calorimetric measurement of the heat of formation of **magnesium iodide** by reacting magnesium metal with solid iodine can be challenging to control safely and accurately in a standard laboratory setting. Therefore, an indirect method employing Hess's Law is the preferred experimental approach. This method involves measuring the enthalpy changes of a series of more easily controlled reactions, which can then be algebraically combined to determine the desired enthalpy of formation.

A plausible experimental protocol, adapted from the well-established methods for determining the enthalpy of formation of metallic oxides, is outlined below. This protocol utilizes a constant-pressure calorimeter, such as a "coffee-cup" calorimeter.

Principle: Hess's Law

Hess's Law states that the total enthalpy change for a chemical reaction is independent of the pathway taken from reactants to products. We can construct a thermochemical cycle where the enthalpy of formation of $\text{MgI}_2(\text{s})$ is the unknown. This can be achieved by measuring the heats of reaction for the dissolution of magnesium metal and **magnesium iodide** in a suitable solvent, such as a large volume of water or a dilute non-reacting acid.

The following reactions would be conducted in a calorimeter:

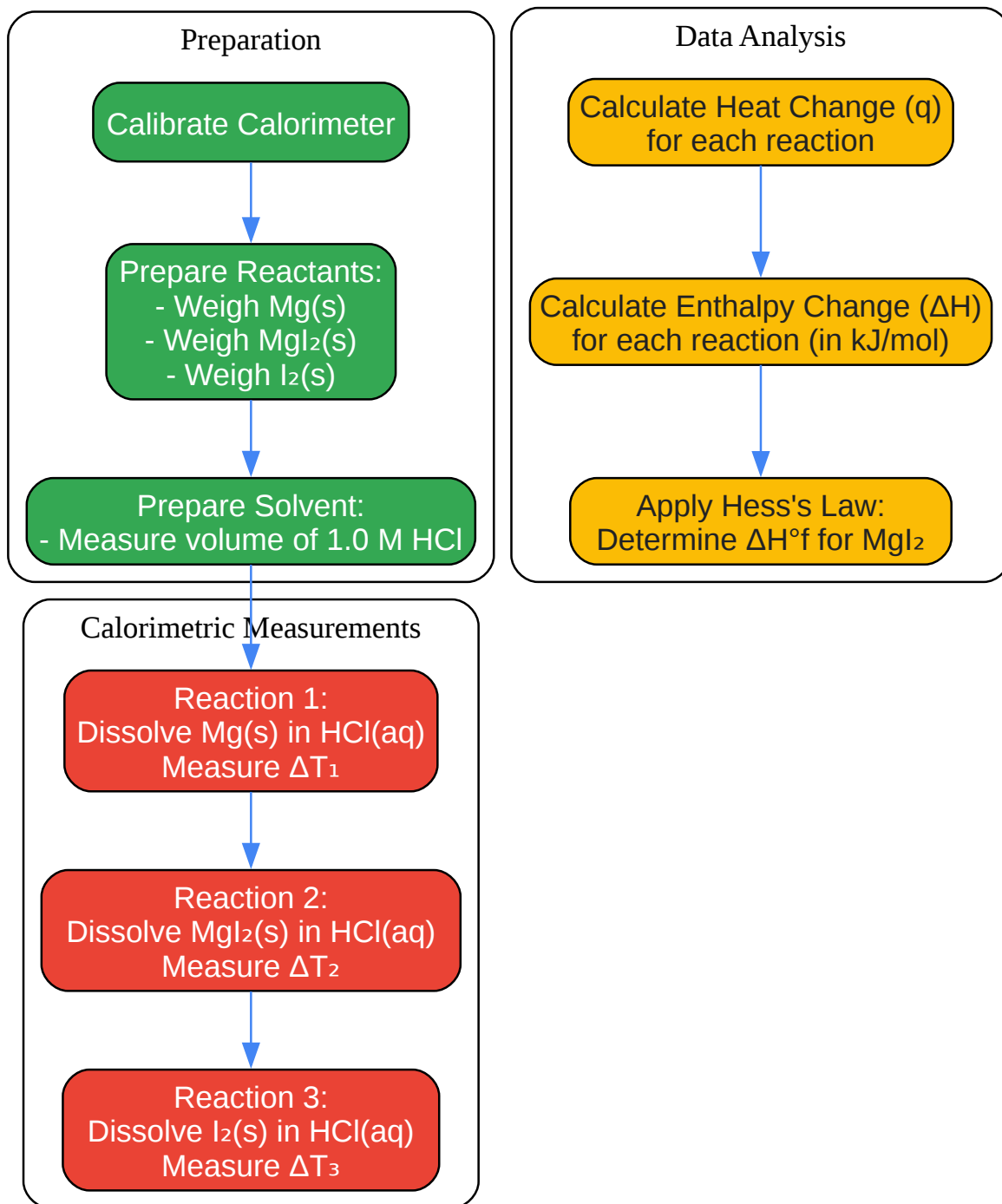
- $\text{Mg}(\text{s}) + 2\text{H}^+(\text{aq}) \rightarrow \text{Mg}^{2+}(\text{aq}) + \text{H}_2(\text{g})$; ΔH_1 (Experimentally Determined)
- $\text{MgI}_2(\text{s}) \rightarrow \text{Mg}^{2+}(\text{aq}) + 2\text{I}^-(\text{aq})$; ΔH_2 (Experimentally Determined)
- $\text{I}_2(\text{s}) \rightarrow 2\text{I}^-(\text{aq})$; ΔH_3 (Known or Experimentally Determined)

By manipulating these equations, we can arrive at the formation reaction for $\text{MgI}_2(\text{s})$.

Materials and Equipment

- Constant-pressure (e.g., coffee-cup) calorimeter
- Digital thermometer (accurate to ± 0.1 °C)
- Analytical balance (accurate to ± 0.001 g)
- Magnesium ribbon (Mg), polished to remove any oxide layer
- Anhydrous **magnesium iodide** (MgI_2) powder
- Solid iodine (I_2)
- 1.0 M Hydrochloric acid (HCl) or another suitable solvent
- Standard laboratory glassware (beakers, graduated cylinders)
- Stirring rod or magnetic stirrer

Experimental Workflow



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Caption: Experimental workflow for the calorimetric determination of ΔH°f of MgI₂.

Detailed Procedure

Part 1: Calorimeter Calibration

- Accurately measure 50.0 mL of deionized water into the calorimeter.
- Record the stable initial temperature (T_{initial}).
- Heat another 50.0 mL of deionized water to a known, higher temperature (e.g., $\sim 60\text{ }^{\circ}\text{C}$) and record this temperature (T_{hot}).
- Quickly add the hot water to the calorimeter, replace the lid, and stir gently.
- Record the maximum temperature reached (T_{final}).
- Calculate the heat capacity of the calorimeter (C_{cal}).

Part 2: Measurement of Heats of Reaction

For each of the three reactions outlined in the "Principle" section:

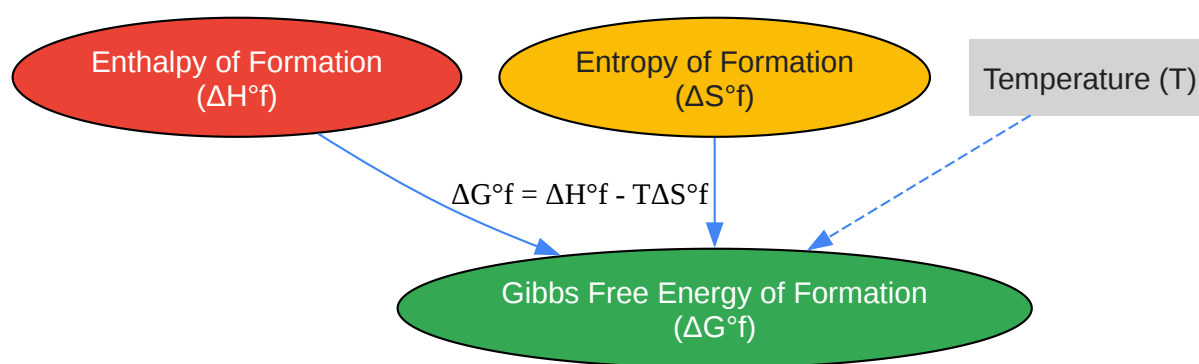
- Place a precisely measured volume (e.g., 100.0 mL) of the chosen solvent (e.g., 1.0 M HCl) into the dry calorimeter.
- Allow the solvent to reach a stable temperature and record this as the initial temperature (T_{initial}).
- Accurately weigh a small amount of the reactant (Mg, MgI_2 , or I_2).
- Carefully add the reactant to the solvent in the calorimeter.
- Quickly replace the lid, ensuring the thermometer is submerged, and begin stirring.
- Monitor the temperature, recording the maximum (for exothermic reactions) or minimum (for endothermic reactions) temperature reached (T_{final}).
- Repeat the measurement for each reactant to ensure reproducibility.

Data Analysis and Calculations

- Calculate the heat absorbed or released by the solution (q_{soln}) for each reaction using the formula: $q_{\text{soln}} = m_{\text{soln}} \times c_{\text{soln}} \times \Delta T$ where m_{soln} is the mass of the solution, c_{soln} is the specific heat capacity of the solution (assume to be that of water, $4.184 \text{ J/(g}\cdot\text{K)}$, for dilute solutions), and ΔT is the change in temperature ($T_{\text{final}} - T_{\text{initial}}$).
- Calculate the heat absorbed or released by the calorimeter (q_{cal}): $q_{\text{cal}} = C_{\text{cal}} \times \Delta T$
- Calculate the total heat of reaction (q_{rxn}): $q_{\text{rxn}} = -(q_{\text{soln}} + q_{\text{cal}})$
- Calculate the molar enthalpy change (ΔH) for each reaction by dividing q_{rxn} by the number of moles of the reactant used.
- Apply Hess's Law to the calculated molar enthalpies to determine the standard enthalpy of formation of $\text{MgI}_2(\text{s})$.

Interrelation of Thermochemical Properties

The fundamental thermochemical properties of a substance are intrinsically linked. The spontaneity of a reaction at a given temperature is determined by the Gibbs free energy change, which incorporates both the enthalpy and entropy changes.



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Caption: Relationship between key thermochemical properties.

This relationship, $\Delta G^\circ_f = \Delta H^\circ_f - T\Delta S^\circ_f$, is central to chemical thermodynamics. For the formation of **magnesium iodide**:

- A negative ΔH°_f indicates that the formation reaction is exothermic.
- A small negative ΔS°_f indicates a slight decrease in disorder, as two solid reactants form one solid product.
- The large negative ΔH°_f is the primary driver for the spontaneity of the reaction, resulting in a large negative ΔG°_f . This indicates that the formation of **magnesium iodide** from its elements is a thermodynamically favorable process under standard conditions.
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